molecular formula C4H12NO3P B081501 (2-(Dimethylamino)ethyl)phosphonic acid CAS No. 14596-56-6

(2-(Dimethylamino)ethyl)phosphonic acid

Cat. No.: B081501
CAS No.: 14596-56-6
M. Wt: 153.12 g/mol
InChI Key: QVUUJUCAEDDQDR-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)ethyl)phosphonic acid (CAS 14596-56-6) is an organophosphorus compound of significant interest in chemical research and development. With a molecular formula of C4H12NO3P and a molecular weight of 153.12 g/mol, this molecule integrates a phosphonic acid functional group with a dimethylaminoethyl moiety . The phosphonic acid group is characterized by a phosphorus atom in a distorted tetrahedral geometry, bonded to two hydroxyl groups, one P=O double bond, and one stable P-C bond . This structure is highly polar and exhibits two acidic protons, making it a versatile scaffold for further chemical modifications and for studying ionic interactions . Phosphonic acids are widely employed in research due to their structural analogy to naturally occurring phosphate groups and their robust coordination properties . Consequently, this compound serves as a key precursor or model compound in diverse fields. Its applications include the design of supramolecular materials and hybrid organic-inorganic composites, where it can act as a linker or a component in self-assembling systems . The compound's ability to functionalize surfaces and its potential use in developing corrosion inhibitors and scale control agents in water treatment are also active areas of investigation . Furthermore, the structural features of this compound make it a valuable building block for synthesizing more complex molecules, such as alpha-amidophosphonates, which are useful intermediates in organic synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(dimethylamino)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUJUCAEDDQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163215
Record name (2-(Dimethylamino)ethyl)phosphonic acid
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Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14596-56-6
Record name P-[2-(Dimethylamino)ethyl]phosphonic acid
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Record name (2-(Dimethylamino)ethyl)phosphonic acid
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Record name NSC133873
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Record name (2-(Dimethylamino)ethyl)phosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIMETHYLAMINOETHYLPHOSPHONIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonic acid derivative .

Industrial Production Methods: Industrial production of (2-(Dimethylamino)ethyl)phosphonic acid often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-(Dimethylamino)ethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminoethyl phosphonic acids .

Scientific Research Applications

Medicinal Chemistry

Bioactive Properties
DMAPh is recognized for its bioactive properties, which enable its use as a drug or pro-drug. Its structural similarity to phosphate groups allows it to interact with biological systems effectively. Notable applications include:

  • Antiviral Agents : DMAPh has been studied for its potential in treating viral infections due to its ability to inhibit specific enzymes involved in viral replication .
  • Bone Targeting Agents : The compound's affinity for calcium makes it suitable for developing bone-targeting drugs, enhancing the delivery of therapeutic agents directly to bone tissues .
  • Anticancer Research : DMAPh derivatives have been explored as potential anticancer agents, where their phosphonate moiety plays a crucial role in modulating biological activity .

Case Study: Antiviral Activity
A study demonstrated that DMAPh derivatives exhibited significant antiviral activity against various viruses by inhibiting their replication processes. The mechanism involved the interference with viral enzymes, showcasing the compound's potential as a therapeutic agent in virology .

Agricultural Applications

Herbicidal Properties
DMAPh has been identified as a key component in herbicides. Its ability to mimic natural phosphates allows it to disrupt metabolic pathways in plants, leading to effective weed control .

  • Case Study: Glyphosate Analogues
    Research has shown that DMAPh derivatives can be designed as analogues of glyphosate, enhancing their efficacy and reducing environmental impact. These compounds have been tested for their ability to inhibit specific plant enzymes critical for growth .

Materials Science

Surface Functionalization and Coatings
The unique chemical structure of DMAPh enables its use in surface functionalization and the development of advanced coatings. Its phosphonic acid group can form strong bonds with metal oxides, making it ideal for creating durable and functional surfaces.

  • Nanocrystal Stabilization : DMAPh is utilized as a surfactant to stabilize colloidal solutions of nanocrystals, which are essential in various nanotechnology applications .
  • Corrosion Inhibition : The compound has shown promise as a corrosion inhibitor in metal coatings, providing protective layers that enhance the longevity of materials exposed to harsh environments .

Analytical Applications

DMAPh is employed in analytical chemistry for its ability to form stable complexes with metal ions. This property is leveraged in various analytical techniques, including:

  • Chromatography : Used as a ligand in chromatographic separations to enhance the resolution of metal-containing samples.
  • Spectroscopy : Employed in spectroscopic methods for determining metal ion concentrations due to its chelating abilities .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAntiviral agents, bone targetingEnhanced drug delivery
AgricultureHerbicidesEffective weed control
Materials ScienceSurface functionalizationDurable coatings
Analytical ChemistryMetal ion complexationImproved analytical resolution

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may affect cellular signaling pathways by modulating receptor activity and downstream signaling events .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Key Features Applications Reference
(2-(Dimethylamino)ethyl)phosphonic acid C₄H₁₂NO₃P Phosphonic acid + dimethylaminoethyl group; polar, chelating, pH-sensitive Chelation therapy, bioactivity studies
2PACz ([2-(9H-carbazol-9-yl)ethyl]phosphonic acid) C₁₄H₁₄NO₃P Carbazole + ethylphosphonic acid; SAMs for perovskite solar cells Hole-transport layers in photovoltaics
Aminodiphosphonic acids (e.g., compound 8) C₁₀H₁₅NO₈P₂ Dual phosphonic acid groups + aromatic linker Metal ion sequestration, osteoporosis treatment
Methylphosphonic acid ethyl ester (C₁₁H₂₆NO₃P) C₁₁H₂₆NO₃P Phosphonic ester + diisopropylamino group; lipophilic Corrosion inhibitors, chemical synthesis
(2,4-Dimethylphenyl)phosphonic acid C₈H₁₁O₃P Aromatic substitution; enhanced acidity Catalysis, polymer additives

Physicochemical Properties

  • Solubility: The dimethylamino group improves aqueous solubility relative to purely aromatic phosphonic acids (e.g., (2,4-dimethylphenyl)phosphonic acid), which are more lipophilic .
  • Acidity : Phosphonic acids with electron-withdrawing groups (e.g., aromatic rings) exhibit lower pKa values (~2–3) compared to alkylphosphonic acids (~5–7), affecting their metal-binding kinetics .

Key Research Findings

  • Synthetic Challenges : Hydrolysis of ester precursors to phosphonic acids can lead to decomposition if harsh conditions are used, as observed in compound 9 synthesis .
  • Structure-Activity Relationships: The dimethylaminoethyl moiety enhances cellular uptake in bioactive analogs, as seen in indole-based phosphonic acids targeting neurological pathways .
  • Technological Impact: SAMs derived from carbazole-phosphonic acids achieve record power conversion efficiencies (>29%) in tandem solar cells, highlighting the role of molecular design in device performance .

Biological Activity

(2-(Dimethylamino)ethyl)phosphonic acid, also known as DMAP, is a phosphonic acid derivative that has garnered attention in biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, underscoring its significance in medicinal chemistry.

This compound is characterized by the presence of a phosphonic acid group attached to a dimethylaminoethyl moiety. Its molecular formula is C5H14N1O3PC_5H_{14}N_1O_3P, and it features both polar and non-polar components, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can interact with various molecular targets, including:

  • Enzymes : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. This inhibition can affect critical cellular processes such as signal transduction and metabolic pathways.
  • Receptors : It may modulate receptor activity, influencing downstream signaling events that are vital for cellular communication.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific protein tyrosine phosphatases (PTPs), which are implicated in numerous neuropsychiatric disorders. For instance, studies have shown that inhibiting striatal-enriched protein tyrosine phosphatase (STEP) can reverse cognitive deficits in Alzheimer’s disease models .

Therapeutic Potential

The compound has been investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurodegenerative diseases. Its ability to inhibit enzymes involved in neuronal signaling pathways positions it as a candidate for treating conditions like Alzheimer's disease.

Case Studies

  • Alzheimer's Disease : In a study involving transgenic mouse models, the knockdown of STEP led to improved cognitive function and increased phosphorylation of downstream substrates. This suggests that targeting STEP with inhibitors like this compound could be beneficial in treating Alzheimer's disease .
  • Cancer Research : The compound's ability to inhibit key enzymes related to apoptosis has been explored as a potential anticancer strategy. Phosphonopeptides derived from this compound have shown promise in inhibiting apoptosis inhibitors, thereby facilitating cancer cell death .

Comparison with Related Compounds

Compound NameStructure SimilarityBiological Activity
2-Aminoethylphosphonic acidLacks dimethylamino groupLimited enzyme inhibition capabilities
3-Aminopropylphosphonic acidAdditional carbonVariations in reactivity and biological effects
PhosphonopeptidesContains phosphonic groupsInhibitors of key enzymes with anticancer potential

Research Findings

Recent studies have highlighted the unique properties of this compound compared to other phosphonic acids. Its dimethylamino group enhances its reactivity and specificity towards certain enzymes, making it a valuable tool in biochemical research .

Q & A

Q. What are the established synthetic routes for (2-(Dimethylamino)ethyl)phosphonic acid, and how do reaction conditions influence yield and purity?

The synthesis of aminoalkylphosphonic acids typically involves hypophosphorous acid addition to imines or bis(trimethylsilyl) phosphonite reactions with protected alkanimines . For this compound, a common method includes the reaction of β-(diphenylmethyl)imines with hypophosphorous acid derivatives under controlled conditions (e.g., chloroform solvent, 90°C, 3 hours with AIBN initiator). Yield optimization requires precise stoichiometric ratios (e.g., 2:1 H3_3PO2_2:imine) and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/propylene oxide mixtures) removes unreacted reagents, achieving >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphonic acid groups (δ 10–25 ppm), while 1^{1}H NMR confirms dimethylaminoethyl substitution (δ 2.2–2.5 ppm for N(CH3_3)2_2) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) resolves impurities, validated against retention times of synthetic intermediates .
  • Elemental Analysis : Quantifies phosphorus content (theoretical ~18.5%) to confirm stoichiometry .

Advanced Research Questions

Q. How can RAFT polymerization be adapted to incorporate this compound into functional copolymers?

RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization enables precise control over molecular weight (MW) and polydispersity (PDI <1.2) for phosphonic acid-containing polymers. Key steps:

  • Use a trithiocarbonate RAFT agent (e.g., cumyl dithiobenzoate) to initiate polymerization of acrylate monomers.
  • Introduce this compound as a comonomer with γ-ω-perfluoroalkyl acrylates and vinyl acetate (molar ratio 1:2:1) to create amphiphilic block copolymers .
  • Post-polymerization, characterize using GPC (THF eluent) and DSC to confirm thermal stability (>200°C) .

Q. What role does this compound play in perovskite solar cell optimization?

As a self-assembled monolayer (SAM), this compound enhances hole transport in inverted perovskite solar cells (PSCs):

  • Surface Modification : SAMs on ITO substrates reduce recombination losses by passivating surface defects (e.g., via –PO3_3H2_2 anchoring groups) .
  • Performance Metrics : Devices using [2-(9,9-dimethylacridin-10-yl)ethyl]phosphonic acid achieve >23% PCE, with improved FF (>0.85) due to enhanced charge extraction .

Q. How should researchers resolve contradictions in metal-chelation data for phosphonic acid-functionalized polymers?

Discrepancies in metal-binding capacity (e.g., Ni2+^{2+} or Cu2+^{2+}) arise from analytical method limitations:

  • AAS vs. HPLC : Atomic absorption spectroscopy (AAS) may overestimate binding due to non-specific adsorption, whereas HPLC with UV detection (e.g., at 254 nm) differentiates free vs. bound ions .
  • pH Dependence : Chelation efficiency peaks at pH 5–6; deviations outside this range reduce reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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